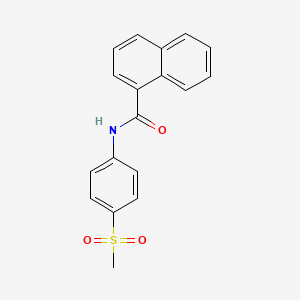

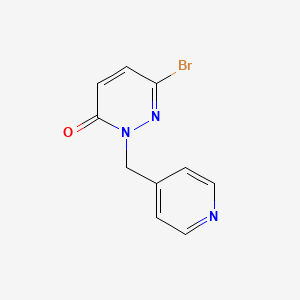

N-(4-(methylsulfonyl)phenyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

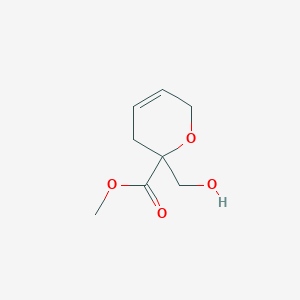

N-(4-(methylsulfonyl)phenyl)-1-naphthamide is a compound of interest in materials science and organic chemistry, primarily due to its unique molecular structure, which incorporates both sulfonyl and naphthamide functionalities. This structure lends itself to diverse chemical reactions and properties, making it a valuable compound for various applications, excluding its usage in drug formulation and related pharmacological aspects.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multi-step chemical processes, including the functionalization of aromatic systems and the formation of amide bonds. Such processes are designed to introduce specific functional groups, such as sulfonyl and naphthamide, into the compound, enabling the targeted exploration of its chemical and physical properties (Gültekin et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by detailed spectroscopic techniques such as XRD, FT-IR, UV–Vis, and NMR. These methods provide insights into the arrangement of atoms within the molecule and the electronic interactions between different functional groups, contributing to its chemical reactivity and properties (Sarojini et al., 2012).

Chemical Reactions and Properties

The presence of sulfonyl and naphthamide groups in this compound facilitates a variety of chemical reactions. These functionalities can participate in nucleophilic substitutions, electrophilic additions, and other reaction mechanisms, allowing for the synthesis of derivatives and exploration of reaction pathways. The compound's reactivity is influenced by the electronic and steric effects of its substituents, which can be analyzed through theoretical calculations and experimental data (Clayden et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces, with techniques like DSC and X-ray diffraction providing valuable information on its phase behavior and stability (Kessler et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are influenced by its functional groups. Studies on similar compounds provide insights into how these properties can be tuned for specific applications, emphasizing the role of the sulfonyl and naphthamide groups in determining the compound's chemical behavior (Watari et al., 2004).

Scientific Research Applications

Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. The molecular structure of these copolymers significantly influences their hydrolytic stability, water sorption, and proton conductivity, making them suitable for use in proton-exchange-membrane fuel cells. Despite challenges in achieving hydrolytic stability comparable to Nafion, these materials demonstrate promising proton conductivities and methanol permeability, suggesting potential utility in direct methanol fuel cells (DMFC) (Einsla et al., 2005).

Anticancer Evaluation

The synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives have shown potent cytotoxic activity against human cancer cell lines. These compounds exhibit low toxicity in normal human kidney cells and induce apoptosis and cell cycle arrest at the G1 phase in MCF‐7 cells, highlighting their potential as anticancer agents. The cytotoxic mechanism involves the upregulation of caspase-3 and caspase-7 proteins, suggesting these derivatives could be potent agents against various cancer types (Ravichandiran et al., 2019).

Material Science

The study of poly(thioether-imide-sulfones) based on naphthalimides has revealed their good thermal stability and solubility in polar solvents. These properties make them suitable for applications in material science, particularly where high thermal resistance and solubility are required (Sonpatki et al., 1999).

Synthetic Chemistry

Research on the dearomatizing cyclization of arylsulfonylalkoxymethyl lithiums has facilitated the synthesis of structures closely related to the podophyllotoxin skeleton. This process highlights the utility of the phenylsulfonyl group in promoting cyclizations that create new cyclic structures, offering a route to synthesize complex organic molecules with high diastereoselectivity (Clayden et al., 2003).

Molecular Mobility and Transport Properties

The incorporation of low molar mass additives into polysulfone has been shown to affect its molecular mobility and transport properties significantly. This research provides insights into how additives can modulate the physical properties of polysulfones, potentially leading to new applications in membrane technology and polymer science (Vidotti et al., 2006).

Mechanism of Action

Target of Action

N-(4-(methylsulfonyl)phenyl)-1-naphthamide, also known as N-(4-methanesulfonylphenyl)naphthalene-1-carboxamide, primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid cascade . By inhibiting COX-2, the compound disrupts the production of pro-inflammatory prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain,

Safety and Hazards

Future Directions

The future directions for research on “N-(4-(methylsulfonyl)phenyl)-1-naphthamide” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity as a pharmaceutical compound, future research could focus on improving its potency, selectivity, and safety profile .

properties

IUPAC Name |

N-(4-methylsulfonylphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVBADKDTORYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)

![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)